molecular formula C11H20N2S B6211798 rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans CAS No. 2703748-92-7

rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans

Cat. No.: B6211798
CAS No.: 2703748-92-7
M. Wt: 212.4
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Description

rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans: is a complex organic compound with a unique structure that includes a cyclohexyl group and a thiazin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a more saturated compound.

Scientific Research Applications

rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans include other thiazin derivatives and cyclohexyl-containing compounds. Examples include:

  • N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
  • N-[(1S,2S)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2703748-92-7

Molecular Formula

C11H20N2S

Molecular Weight

212.4

Purity

95

Origin of Product

United States

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